![molecular formula C16H22N2O2S B1392687 tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate CAS No. 1221792-85-3](/img/structure/B1392687.png)

tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate

Overview

Description

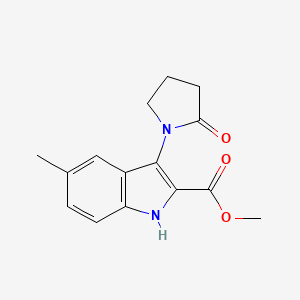

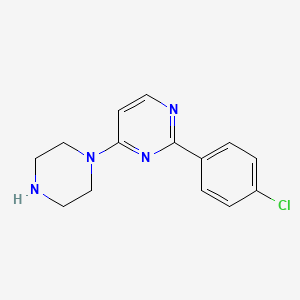

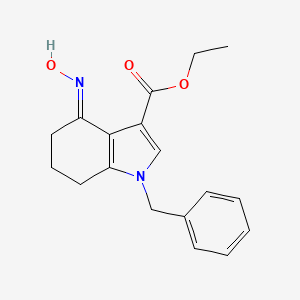

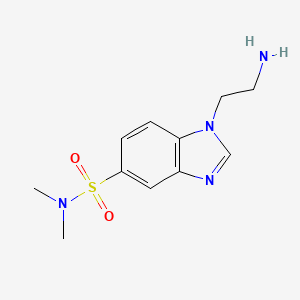

“tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1221792-85-3 and Linear Formula: C16H22N2O2S . It has a molecular weight of 306.43 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point range of 104 - 106 degrees Celsius . It should be stored under nitrogen .Scientific Research Applications

-

- Application : The compound 4′-tert-Butyl-5-chloro-3H-spiro-[1,3-benzothiazole-2, 1′-cyclohexane] has been studied for its crystal structure .

- Method : The study involved the use of X-ray crystallography to determine the planarity of the benzothiazole ring system and the conformation of the substituted cyclohexane ring .

- Results : The benzothiazole ring system was found to be essentially planar, with a maximum deviation of 0.025 (2) Å for the N atom. Its plane is almost perpendicular to the main plane of the substituted cyclohexane ring, which adopts a chair conformation .

-

Field : Synthetic and Medicinal Chemistry

- Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties .

- Method : Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .

- Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

-

- Application : A library of seven novel 1,3-benzothiazole-substituted BODIPY derivatives with tunable optical properties was synthesized .

- Method : The study involved the synthesis of BODIPY derivatives substituted with 1,3-benzothiazole .

- Results : The new fluorescent dyes exhibited bathochromically shifted absorptions (up to 670 nm) and emissions centered in the red and near-infrared spectral region (up to 677 nm) in comparison to the parent compound 8-phenyl BODIPY (λabs: 499 nm, λemi: 508 nm) .

- Field : Organic Synthesis

- Application : Siddappa et al. devised a simple and efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

- Method : The synthesis involved the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of catalytic amount of molecular I2, tert-butoxide and pyridine under reflux conditions .

- Results : This method provided an efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

- Field : Organic Synthesis

- Application : Siddappa et al. devised a simple and efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

- Method : The synthesis involved the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of catalytic amount of molecular I2, tert-butoxide and pyridine under reflux conditions .

- Results : This method provided an efficient approach for the synthesis of 2-aryl benzothiazole derivatives .

Safety And Hazards

properties

IUPAC Name |

tert-butyl spiro[3H-1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVFOHKAHYYVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine](/img/structure/B1392606.png)

![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)

![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)

![N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine](/img/structure/B1392613.png)

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)

![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)

![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)